molecular formula C8H17NO B2378005 (1R,2R)-2-Methoxycycloheptan-1-amine CAS No. 1821807-90-2

(1R,2R)-2-Methoxycycloheptan-1-amine

Cat. No.: B2378005
CAS No.: 1821807-90-2
M. Wt: 143.23
InChI Key: VAPWMUWLKYOLFO-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-2-Methoxycycloheptan-1-amine is a chiral organic compound with a unique structure that includes a seven-membered cycloheptane ring substituted with a methoxy group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-Methoxycycloheptan-1-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of a suitable cycloheptane derivative. For example, starting from cycloheptanone, the compound can be synthesized via a series of steps including methoxylation and amination. The reaction conditions typically involve the use of strong bases and nucleophiles under controlled temperatures to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be integral to the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-Methoxycycloheptan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the methoxy or amine groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cycloheptanone derivatives, while reduction could produce various amine-substituted cycloheptanes.

Scientific Research Applications

(1R,2R)-2-Methoxycycloheptan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral ligand in asymmetric catalysis.

    Biology: The compound can be used in the study of enzyme interactions and as a potential precursor for biologically active molecules.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which (1R,2R)-2-Methoxycycloheptan-1-amine exerts its effects involves its interaction with specific molecular targets. The compound’s amine group can form hydrogen bonds and ionic interactions with enzymes or receptors, influencing their activity. The methoxy group may also participate in hydrophobic interactions, stabilizing the compound’s binding to its target. These interactions can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1R,2R)-2-Methoxycycloheptan-1-amine include:

  • (1R,2R)-2-Methoxycyclohexan-1-amine
  • (1R,2R)-2-Methoxycyclopentan-1-amine
  • (1R,2R)-2-Methoxycyclooctan-1-amine

Uniqueness

What sets this compound apart from these similar compounds is its seven-membered ring structure, which imparts unique steric and electronic properties. This structure can influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in synthetic and medicinal chemistry.

Properties

IUPAC Name

(1R,2R)-2-methoxycycloheptan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-10-8-6-4-2-3-5-7(8)9/h7-8H,2-6,9H2,1H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAPWMUWLKYOLFO-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CCCCC[C@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.